SERT Enhancement vs. Inhibition: A Functional Dichotomy
Ceplignan isomers ((2S,3R) and (2R,3S)) significantly enhance serotonin transporter (SERT) activity in a high-content assay using hSERT-HEK293 cells [1]. This enhancement contrasts sharply with other lignans such as (-)-syringaresinol-4-O-D-apiofuranosyl-(1→2)-D-glucopyranoside (SAG) and (-)-syringaresinol-4,4′-bis-O-D-glucopyranoside (SBG), which noncompetitively inhibit SERT by decreasing Vmax with little change in Km [2].
| Evidence Dimension | Effect on Serotonin Transporter (SERT) Activity |
|---|---|
| Target Compound Data | Significant enhancement of SERT activity (quantitative fold-change not reported; qualitative direction) |
| Comparator Or Baseline | SAG and SBG (lignan glycosides) inhibit SERT by decreasing Vmax |
| Quantified Difference | Functional inversion: enhancement vs. inhibition |
| Conditions | High-content assay using hSERT-HEK293 cell line |
Why This Matters
This functional dichotomy determines whether the compound is suitable for research on conditions where SERT enhancement is desired (e.g., certain digestive or neuropsychiatric disorders) versus inhibition (e.g., depression).
- [1] Liang, S., Ying, S.-S., Wu, H.-H., Liu, Y.-T., Dong, P.-Z., Zhu, Y., & Xu, Y.-T. (2015). A novel sesquiterpene and three new phenolic compounds from the rhizomes of Acorus tatarinowii Schott. Bioorganic & Medicinal Chemistry Letters, 25(19), 4194-4198. View Source
- [2] Li, H., Li, J., Zhang, X., Feng, J., Chen, S., Chen, Y., ... & Liu, Y. (2022). Two Lignan Glycosides from Albizia julibrissin Durazz. Noncompetitively Inhibit Serotonin Transporter. Pharmaceuticals, 15(3), 344. View Source
